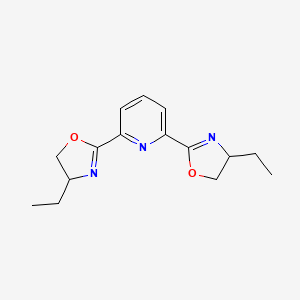
Manganese(II) titanium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II) titanium oxide is an inorganic compound that combines manganese and titanium oxides. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications. It is often studied for its potential in photocatalysis, electronic devices, and as a material for environmental remediation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(II) titanium oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical co-precipitation. One common method involves the hydrothermal synthesis where manganese and titanium precursors are reacted under high temperature and pressure conditions. For instance, manganese nitrate and titanium isopropoxide can be used as precursors, and the reaction is carried out in an autoclave at temperatures around 150-200°C for several hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis or solid-state reactions. These methods ensure the production of high-purity and well-crystallized materials. The solid-state reaction typically involves mixing manganese oxide and titanium dioxide powders, followed by calcination at high temperatures (above 800°C) to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(II) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of manganese(III) or manganese(IV) oxides, while reduction can yield manganese metal or lower oxidation state oxides .
Wissenschaftliche Forschungsanwendungen
Manganese(II) titanium oxide has a wide range of applications in scientific research:
Chemistry: It is used as a photocatalyst for the degradation of organic pollutants and water splitting reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism by which manganese(II) titanium oxide exerts its effects is primarily through its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs that can participate in redox reactions. These reactions lead to the degradation of organic pollutants or the production of hydrogen gas from water splitting . The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive radicals that facilitate these processes .
Vergleich Mit ähnlichen Verbindungen
- Manganese(III) oxide (Mn2O3)
- Manganese dioxide (MnO2)
- Titanium dioxide (TiO2)
- Manganese(II,III) oxide (Mn3O4)
Comparison: Manganese(II) titanium oxide is unique due to its combined properties of manganese and titanium oxides. Unlike pure titanium dioxide, which has a large band gap and is only active under ultraviolet light, this compound exhibits enhanced photocatalytic activity under visible light due to the presence of manganese . This makes it more efficient for applications in environmental remediation and solar energy conversion. Additionally, the presence of manganese in the compound enhances its electrical conductivity and stability compared to pure titanium dioxide .
Eigenschaften
Molekularformel |
MnO3Ti |
|---|---|
Molekulargewicht |
150.803 g/mol |
IUPAC-Name |
dioxido(oxo)titanium;manganese(2+) |
InChI |
InChI=1S/Mn.3O.Ti/q+2;;2*-1; |
InChI-Schlüssel |
PFQCJHMTFVBMEP-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Ti](=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)



![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)



